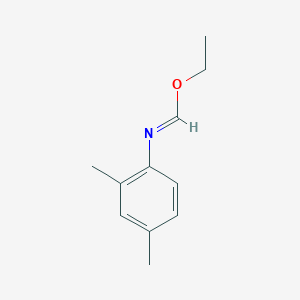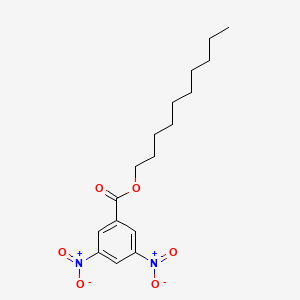
Decyl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C17H24N2O6 It is an ester derivative of 3,5-dinitrobenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a decyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of decyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with decanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and can be carried out under reflux conditions. The general reaction scheme is as follows:
3,5-dinitrobenzoic acid+decanolH2SO4decyl 3,5-dinitrobenzoate+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method involves the direct esterification of 3,5-dinitrobenzoic acid with decanol in the presence of an ionic liquid catalyst under microwave irradiation .
Analyse Chemischer Reaktionen
Types of Reactions: Decyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3,5-dinitrobenzoic acid and decanol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Hydrogen gas with a metal catalyst (e.g., Pd/C) under high pressure.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: 3,5-dinitrobenzoic acid and decanol.
Reduction: Decyl 3,5-diaminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other functionalized compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of decyl 3,5-dinitrobenzoate, particularly its antifungal activity, involves the disruption of the fungal cell membrane. The nitro groups in the compound are believed to interfere with the synthesis of ergosterol, a key component of the fungal cell membrane . This disruption leads to increased membrane permeability and ultimately cell death.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- Methyl 3,5-dinitrobenzoate
Comparison: Decyl 3,5-dinitrobenzoate is unique among its analogs due to the longer alkyl chain, which can influence its solubility, reactivity, and biological activity. For instance, shorter alkyl chain derivatives like ethyl and propyl 3,5-dinitrobenzoate have been shown to exhibit potent antifungal activity . the longer decyl chain in this compound may enhance its hydrophobic interactions, potentially leading to different biological effects and applications.
Eigenschaften
CAS-Nummer |
10574-44-4 |
|---|---|
Molekularformel |
C17H24N2O6 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
decyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C17H24N2O6/c1-2-3-4-5-6-7-8-9-10-25-17(20)14-11-15(18(21)22)13-16(12-14)19(23)24/h11-13H,2-10H2,1H3 |
InChI-Schlüssel |
KFSXELPKFVNIRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




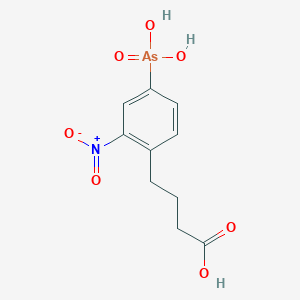
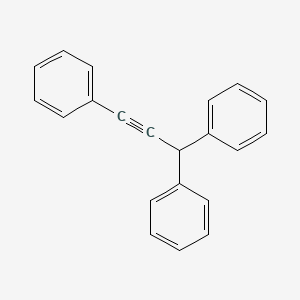
![5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B14722948.png)
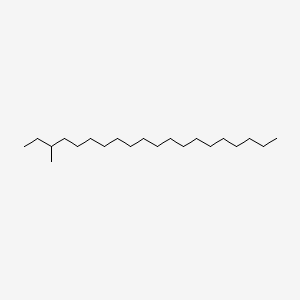
![2H-Pyrrolo[2,3-C]pyridine](/img/structure/B14722966.png)


![1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14722987.png)

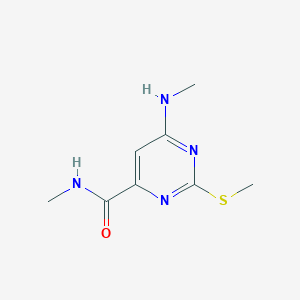
![4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723004.png)
